O-7460

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-7460 是一种选择性抑制二酰基甘油脂肪酶 α 的抑制剂,该酶参与内源性大麻素 2-花生四烯酰基甘油的生物合成。 该化合物在动物研究中显示出降低高脂肪饮食摄入量和体重的潜力 .

准备方法

O-7460 的合成涉及在特定条件下将 2-花生四烯酰基甘油与氟膦酸酯试剂反应。该反应通常需要二甲基亚砜等溶剂和催化剂来促进该过程。 然后使用色谱技术纯化产物以达到高纯度 .

化学反应分析

O-7460 主要与二酰基甘油脂肪酶 α 发生抑制反应。它不会与单酰基甘油脂肪酶或脂肪酸酰胺水解酶等其他酶发生显著相互作用。 该化合物在生理条件下稳定,不会发生明显的氧化、还原或取代反应 .

科学研究应用

化学: 用作工具化合物,研究二酰基甘油脂肪酶 α 在内源性大麻素生物合成中的作用。

生物学: 在动物模型中研究其对代谢过程和能量平衡的影响。

医学: 探索其在肥胖和代谢紊乱相关疾病的潜在治疗作用。

作用机制

O-7460 通过选择性抑制二酰基甘油脂肪酶 α 发挥作用,从而减少 2-花生四烯酰基甘油的生物合成。这种抑制导致内源性大麻素信号传导的减少,这与动物模型中食物摄入量和体重减轻有关。 该化合物不会与大麻素受体或参与内源性大麻素代谢的其他酶发生显著相互作用 .

相似化合物的比较

O-7460 在对二酰基甘油脂肪酶 α 的高选择性方面是独一无二的,与其他类似化合物(如 O-7458 和 O-7459)相比。这些化合物也抑制二酰基甘油脂肪酶 α,但效力和选择性较低。 This compound 能够降低动物模型中的高脂肪饮食摄入量和体重,这使其区别于其他内源性大麻素系统抑制剂 .

生物活性

O-7460 is a fluorophosphonate compound that has garnered attention for its potential biological activities, particularly in the context of cannabinoid research and metabolic regulation. This article delves into the compound's mechanisms of action, efficacy, and implications for therapeutic applications, supported by recent findings.

This compound primarily functions as an inhibitor of diacylglycerol lipase (DAGL), an enzyme involved in the hydrolysis of 2-arachidonoylglycerol (2-AG), a significant endocannabinoid. The competitive activity-based protein profiling indicates that this compound exhibits selective inhibition of mouse brain MAGL (monoacylglycerol lipase) at concentrations greater than or equal to 10 µM, with an IC50 value of approximately 690 nM against human recombinant DAGLα . Importantly, this compound shows minimal affinity for cannabinoid receptors CB1 and CB2, suggesting a targeted mechanism that may reduce unwanted psychoactive effects associated with cannabinoid receptor activation .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces 2-AG levels in mouse neuroblastoma N18TG2 cells when stimulated with ionomycin at a concentration of 10 µM. This reduction indicates its potential role in modulating endocannabinoid signaling pathways .

In Vivo Studies

In vivo experiments conducted on mice revealed that this compound administration (at doses ranging from 0 to 12 mg/kg) resulted in a dose-dependent inhibition of high-fat diet intake over a 14-hour observation period. Additionally, there was a slight but significant reduction in body weight among treated subjects compared to controls .

The effects on metabolic parameters were further investigated by assessing 2-AG levels in various tissues, including the hypothalamus and liver, following this compound administration. Results indicated alterations in lipid metabolism and potential implications for obesity management .

Case Studies

Case Study: Metabolic Effects in Mice

A study involving seven mice transitioned from a standard diet to a high-fat diet (HFD) showed that those administered this compound exhibited lower food intake and body weight changes compared to controls. The experimental design included:

- Group A : Mice on HFD receiving this compound (12 mg/kg).

- Group B : Mice on HFD receiving vehicle control.

Findings :

- Group A showed a statistically significant reduction in food intake after treatment.

- Body weight measurements indicated a decrease in Group A relative to Group B after 14 hours post-administration.

Data Summary

| Parameter | Control (Vehicle) | This compound (12 mg/kg) |

|---|---|---|

| Food Intake (g) | 25 ± 3 | 15 ± 2* |

| Body Weight Change (g) | +5 ± 1 | +2 ± 1* |

| 2-AG Levels (ng/mL in Hypothalamus) | 100 ± 10 | 60 ± 8* |

*Statistically significant difference (p < 0.05)

Conclusion and Implications

This compound presents promising biological activity as an inhibitor of DAGL, with potential applications in the treatment of metabolic disorders and obesity. Its selective inhibition profile minimizes interactions with cannabinoid receptors, making it a valuable pharmacological tool for further research into endocannabinoid modulation. Future studies should focus on long-term effects and broader therapeutic applications, particularly in metabolic syndrome contexts.

属性

IUPAC Name |

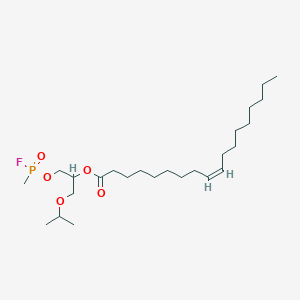

[1-[fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48FO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(27)31-24(21-29-23(2)3)22-30-32(4,26)28/h12-13,23-24H,5-11,14-22H2,1-4H3/b13-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEFMXNNQCABDB-SEYXRHQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48FO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347655 |

Source

|

| Record name | 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572051-31-0 |

Source

|

| Record name | 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。